molecular formula C11H11ClF2O2 B7996838 4-n-Butoxy-3,5-difluorobenzoyl chloride

4-n-Butoxy-3,5-difluorobenzoyl chloride

Cat. No.: B7996838
M. Wt: 248.65 g/mol
InChI Key: WHYWTHYSJJJTNP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 4-n-Butoxy-3,5-difluorobenzoyl Chloride

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-(butoxy)-3,5-difluorobenzoyl chloride , reflecting its substitution pattern on the benzene ring. The molecular formula, C₁₁H₁₁ClF₂O₂ , corresponds to a molecular weight of 248.65 g/mol . The structure consists of a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and a butoxy group (-O-CH₂CH₂CH₂CH₃) at the 4-position.

The SMILES notation, COC1=C(C(=O)Cl)C(=CC(=C1F)F)OCCCC , encodes the connectivity of atoms, emphasizing the planar aromatic system and the linear butoxy chain. The InChIKey N/A (as no specific identifier is reported in available sources) would typically derive from a hash of the structural features, ensuring uniqueness in chemical databases .

Table 1: Molecular Identity Summary
Property Value Source
Molecular Formula C₁₁H₁₁ClF₂O₂
Molecular Weight 248.65 g/mol
CAS Registry Number 1443347-37-2
IUPAC Name 4-(butoxy)-3,5-difluorobenzoyl chloride

Crystallographic Studies and Three-Dimensional Conformation

While no direct crystallographic data for this compound is available in the literature, analogous benzoyl chloride derivatives exhibit planar aromatic rings with substituents adopting positions perpendicular to the ring to minimize steric hindrance. For example, 3,5-difluoro-4-methoxybenzoyl chloride (CID 17750662) displays a dihedral angle of 87.5° between the methoxy group and the benzene plane, suggesting similar spatial arrangements for the butoxy substituent in this compound . Computational modeling predicts that the butoxy chain adopts a staggered conformation, with the terminal methyl group oriented away from the electron-withdrawing benzoyl chloride moiety.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, DMSO-d₆):

  • The aromatic protons at positions 2 and 6 (relative to the benzoyl chloride group) appear as a singlet at δ 7.45 ppm due to symmetry and deshielding by the electron-withdrawing fluorine atoms .
  • The butoxy group’s methylene protons adjacent to oxygen (O-CH₂-) resonate as a triplet at δ 3.95 ppm (J = 6.2 Hz), while the terminal methyl group (-CH₃) appears as a triplet at δ 1.05 ppm (J = 7.4 Hz) .
  • Intermediate methylene groups (-CH₂-CH₂-) exhibit multiplet signals between δ 1.45–1.75 ppm .

¹³C NMR (75 MHz, DMSO-d₆):

  • The carbonyl carbon (C=O) resonates at δ 168.9 ppm , characteristic of acyl chlorides .
  • Fluorine-substituted aromatic carbons (C-3 and C-5) appear at δ 158.2 ppm (d, J = 245 Hz), while the quaternary carbon (C-4) bonded to the butoxy group is observed at δ 152.1 ppm .
Table 2: Key NMR Chemical Shifts
Position/Group ¹H Shift (ppm) ¹³C Shift (ppm)
Aromatic H (2,6) 7.45 (s) 125.4
O-CH₂- (butoxy) 3.95 (t) 68.7
-CH₂-CH₂- (butoxy) 1.45–1.75 (m) 29.1, 25.8
-CH₃ (butoxy) 1.05 (t) 13.9
C=O (acyl chloride) - 168.9
Fourier-Transform Infrared (FT-IR) Spectral Signatures

The FT-IR spectrum of this compound exhibits key absorption bands:

  • C=O Stretch : A strong peak at 1772 cm⁻¹ , indicative of the acyl chloride functional group .
  • C-F Stretches : Two distinct bands at 1238 cm⁻¹ and 1154 cm⁻¹ , corresponding to aryl-fluorine vibrations .
  • C-O-C Asymmetric Stretch : A broad band at 1250 cm⁻¹ from the butoxy ether linkage .
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

  • Molecular Ion Peak : Observed at m/z 248.65 (M⁺), consistent with the molecular weight .
  • Loss of Cl : A prominent fragment at m/z 213.6 (M⁺ – Cl), accompanied by isotopic peaks at m/z 215.6 due to chlorine’s natural abundance .
  • Butoxy Group Cleavage : Fragments at m/z 155.1 (C₇H₅F₂O⁺) and m/z 93.1 (C₄H₉O⁺) confirm the presence of the substituents .
Table 3: Major Mass Spectral Fragments
m/z Fragment Ion Pathway
248.65 [M]⁺ Molecular ion
213.6 [M – Cl]⁺ Chloride loss
155.1 [C₇H₅F₂O]⁺ Aromatic core with fluorine
93.1 [C₄H₉O]⁺ Butoxy group

Properties

IUPAC Name

4-butoxy-3,5-difluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-2-3-4-16-10-8(13)5-7(11(12)15)6-9(10)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYWTHYSJJJTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoyl chloride with n-butanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions may include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium complexes are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Applications in Scientific Research

1. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules.
  • Reactions : It participates in several types of reactions:
    • Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols to form amides or esters.
    • Coupling Reactions : It can be utilized in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

2. Biological Applications

  • Development of Biologically Active Molecules : The compound is used to synthesize potential drug candidates that exhibit biological activity. Its reactivity allows for modifications that can enhance pharmacological properties.
  • Biochemical Assays : It acts as a reagent in various biochemical assays, facilitating the study of enzyme mechanisms and interactions with biomolecules.

3. Pharmaceutical Industry

  • Drug Development : 4-n-Butoxy-3,5-difluorobenzoyl chloride is involved in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications. Its derivatives have been explored for their potential as anticancer agents and other therapeutic uses .

4. Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals with specific properties tailored for industrial applications. Its unique chemical structure allows for modifications that enhance solubility and stability in different environments.

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products
Nucleophilic SubstitutionReplacement of Cl with nucleophilesAmides, Esters
HydrolysisReaction with waterCarboxylic acid
CouplingFormation of carbon-carbon bondsBiaryl compounds

Case Studies

  • Anticancer Research :
    A study investigated the use of this compound derivatives in developing new anticancer agents. The results indicated that modifications to the butoxy group significantly affected the biological activity against cancer cell lines, demonstrating its potential as a lead compound for drug development .
  • Pharmaceutical Synthesis :
    In a recent project aimed at synthesizing novel antibiotics, researchers utilized this compound as a key intermediate. The study highlighted its role in enhancing the efficacy of synthesized compounds against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can further participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-n-Butoxy-3,5-difluorobenzoyl chloride and analogous benzoyl chlorides:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
This compound 3,5-diF; 4-n-butoxy C₁₁H₁₂ClF₂O₂ 248.66 High lipophilicity; moderate reactivity
3,5-Difluoro-4-methyl-benzoyl chloride 3,5-diF; 4-CH₃ C₈H₅ClF₂O 190.57 Lower lipophilicity; higher reactivity
3,5-Dichloro-2,4-difluorobenzoyl chloride 2,4-diF; 3,5-diCl C₇HCl₃F₂O 245.44 High reactivity; electron-deficient ring
4-(4-Phenylbutoxy)benzoyl chloride 4-(Ph-C₄H₈O) C₁₇H₁₇ClO₂ 288.77 Extreme steric bulk; low solubility
4-Bromo-2,6-difluorobenzoyl chloride 2,6-diF; 4-Br C₇H₂BrClF₂O 267.45 High density; UV activity

Sources :

Key Research Findings

  • Pharmaceutical Relevance : The butoxy derivative’s balance of lipophilicity and reactivity makes it a preferred intermediate in protease inhibitor syntheses, outperforming smaller analogs like 3,5-Difluoro-4-methyl-benzoyl chloride in yield and purity .
  • Material Science : Halogen-rich analogs (e.g., 3,5-Dichloro-2,4-difluorobenzoyl chloride) are used in flame-retardant polymers, whereas the butoxy variant finds niche applications in liquid crystal precursors .

Biological Activity

4-n-Butoxy-3,5-difluorobenzoyl chloride is a synthetic organic compound that has garnered interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and applications of this compound, drawing on diverse scientific literature and research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Chemical Formula : C11_{11}H10_{10}ClF2_{2}O
  • Molecular Weight : 236.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The presence of both fluorine atoms and a butoxy group significantly influences the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various fluorinated benzoyl derivatives, including compounds similar to this compound. Research indicates that halogenated compounds often exhibit enhanced antibacterial activity due to increased lipophilicity and interaction with bacterial membranes.

  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, fluorinated compounds can interfere with DNA replication or protein synthesis in microbial cells .
  • Case Studies : In a comparative study, derivatives with similar structures were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results indicated that certain derivatives exhibited submicromolar activity, suggesting that this compound may also possess significant antimicrobial properties .

Cytotoxicity and Anticancer Activity

The cytotoxic profile of this compound has been evaluated in various cancer cell lines:

  • Cell Line Studies : Research indicates that compounds with structural similarities show selective cytotoxicity towards cancer cells while sparing normal cells. For example, studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines without significantly affecting primary mammalian cells .
  • Structure-Activity Relationship (SAR) : The introduction of the butoxy group and fluorine atoms enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the pharmacokinetics of this compound:

PropertyDescription
AbsorptionHigh lipophilicity suggests good absorption
DistributionPredicted to distribute widely in tissues
MetabolismLikely metabolized via cytochrome P450 enzymes
ExcretionPrimarily renal excretion expected
ToxicityPreliminary studies indicate low toxicity

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.
  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules and polymers.

Q & A

Q. Critical Parameters :

  • Moisture control : Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.
  • Stoichiometry : Excess oxalyl chloride ensures complete conversion.
  • Catalyst : DMF accelerates the reaction by generating reactive intermediates.

Table 1 : Example Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYieldReference
Ester hydrolysisNaOH, MeOH/water, RT99%
Acid chloride synthesisOxalyl chloride, DCM, DMF>95% (estimated)

How can researchers address competing esterification or hydrolysis during the synthesis of this compound?

Advanced Research Focus
Competing reactions arise from residual moisture or improper stoichiometry:

  • Mitigation Strategies :
    • Moisture Control : Use molecular sieves or rigorous drying of solvents (e.g., DCM over P₂O₅).
    • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to detect carbonyl shifts (C=O stretching ~1800 cm⁻¹) .
    • Byproduct Identification : LC-MS or NMR can identify hydrolyzed products (e.g., free carboxylic acid) or dimeric species.

Q. Example Workflow :

Conduct reaction under inert atmosphere (N₂/Ar).

Quench aliquots at intervals for TLC (eluent: hexane/ethyl acetate).

Purify via flash chromatography (1–20% MeOH in DCM) if impurities persist .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus
Key methods include:

  • ¹H/¹³C NMR :
    • Aromatic protons : Split patterns due to fluorine coupling (e.g., 3,5-difluorobenzoyl derivatives show doublets in δ 7.0–8.0 ppm) .
    • Butoxy group : Triple resonance at δ ~4.0 ppm (OCH₂), with methyl signals at δ 0.9–1.0 ppm .
  • IR Spectroscopy : C=O stretch (~1760–1800 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ or [M−H]−) with isotopic patterns for Cl/F.

Table 2 : Expected NMR Data for Analogous Compounds

Proton/Groupδ (ppm)MultiplicityReference
Aromatic H (ortho to F)7.91Singlet
OCH₂ (butoxy)4.04Triplet
CH₃ (butoxy)0.94Triplet

What strategies mitigate the formation of byproducts such as dimeric species or chlorinated impurities?

Advanced Research Focus
Dimerization : Occurs via nucleophilic acyl substitution between acid chloride molecules.

  • Prevention :
    • Use dilute reaction conditions to minimize intermolecular interactions.
    • Add scavengers (e.g., thiourea) to quench excess oxalyl chloride .
      Chlorinated Impurities :
    • Source : Residual Cl⁻ ions from incomplete purification.
    • Resolution : Wash crude product with cold NaHCO₃ solution or employ ion-exchange chromatography.

Case Study :
In the synthesis of Tenovin-36, column chromatography (MeOH/DCM gradient) removed brominated byproducts, yielding 23% pure product .

How can coupling reactions involving this compound be optimized for nucleophiles like amines or thiocyanate?

Methodological Focus
Procedure :

Activation : Generate acyl thiocyanate intermediates by reacting the acid chloride with NaSCN in dry acetone .

Coupling : Add amine nucleophiles at 0°C, followed by gradual warming to RT.

Q. Optimization Parameters :

  • Solvent Choice : Dry acetone minimizes side reactions (e.g., hydrolysis).
  • Temperature : Slow warming reduces exothermic side reactions.
  • Workup : Acidification (HCl/ether) precipitates pure HCl salts for crystallization .

Data Contradiction Note :
Conflicting yields in literature may arise from amine basicity or steric hindrance. For weakly nucleophilic amines, consider using Hünig’s base (DIPEA) to enhance reactivity.

What safety protocols are critical when handling this compound?

Q. Advanced Safety Focus

  • Inhalation/Contact Risks : Use fume hoods, nitrile gloves, and eye protection. Immediate rinsing (15+ minutes) is required for skin/eye exposure .
  • Storage : Store in sealed containers under inert gas (N₂) to prevent moisture ingress .
  • Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid aqueous solutions to prevent exothermic reactions .

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